molecular formula C26H27N3O3 B2910252 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894025-19-5

1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2910252
CAS No.: 894025-19-5
M. Wt: 429.52
InChI Key: KLGMGNUYOVTVDN-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative featuring a central pyrrolidinone scaffold substituted at the 3-position with a 4-methoxyphenyl group. The urea moiety is uniquely modified with two benzyl groups at the N1 position, distinguishing it from simpler urea analogs. Its synthesis likely involves multi-step reactions, including protecting group strategies and coupling methodologies, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

1,1-dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-32-24-14-12-23(13-15-24)29-19-22(16-25(29)30)27-26(31)28(17-20-8-4-2-5-9-20)18-21-10-6-3-7-11-21/h2-15,22H,16-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGMGNUYOVTVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with dibenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 1,1-Dibenzyl-3-[1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl]urea.

    Reduction: Formation of 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-hydroxypyrrolidin-3-yl]urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural and Substituent Variations

Compound Name Key Substituents Molecular Weight Notable Features Reference
1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Target) - Two benzyl groups (N1 urea)
- 4-Methoxyphenyl (pyrrolidinone N1)
Not explicitly provided High lipophilicity due to benzyl groups; electron-donating methoxy group enhances solubility.
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea - 4-Chlorophenyl (pyrrolidinone N1)
- 2,4-Dimethoxyphenyl (urea N3)
403.9 Chlorine atom increases electronegativity; dimethoxy groups improve solubility.
3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea - Benzodioxinylmethyl (urea N1)
- 4-Chlorophenyl (pyrrolidinone N1)
Not provided Benzodioxane ring may enhance metabolic stability; chlorophenyl aids in π-π interactions.
1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea - Ethoxy-methoxybenzyl (urea N1)
- 4-Methoxyphenyl (pyrrolidinone N1)
413.5 Ethoxy group increases steric bulk; methoxy groups modulate electronic effects.

Key Structural Differences and Implications

  • Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-chlorophenyl in analogs (electron-withdrawing) . This difference may alter binding affinities in biological targets, such as enzymes sensitive to electronic environments. Benzyl vs. In contrast, the benzodioxane group () introduces rigidity and polarity, balancing bioavailability .
  • Hydrogen Bonding Capacity: The urea moiety in all compounds serves as a hydrogen bond donor/acceptor.

Biological Activity

1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a urea moiety linked to a pyrrolidin-3-yl group substituted with a 4-methoxyphenyl group, and two benzyl groups. Its molecular formula is C22H26N2O3C_{22}H_{26}N_2O_3, with a molecular weight of approximately 366.46 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related study on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), showing promising results with IC50 values in the micromolar range. The presence of the methoxy group was particularly noted for enhancing cytotoxicity against these cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF-720
Compound BMDA-MB-23115
This compoundMCF-7TBD
This compoundMDA-MB-231TBD

The mechanism underlying the anticancer activity of this compound is believed to involve the modulation of apoptotic pathways. Studies suggest that it may induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .

Enzyme Inhibition

In addition to its anticancer effects, this compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit key enzymes involved in cancer metabolism and proliferation, further supporting its role as a therapeutic candidate in oncology .

Case Studies

A notable case study involved the synthesis and evaluation of similar urea-based compounds for their biological activities. The study highlighted that modifications in the substituents significantly influenced the biological profile of the compounds. For example, introducing different aromatic groups yielded variations in potency against specific cancer types .

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